molecular formula C9H10BrNO3 B2504193 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol CAS No. 338416-57-2

4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol

Cat. No.: B2504193
CAS No.: 338416-57-2
M. Wt: 260.087
InChI Key: YPIXSEODENXQET-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol is an organic compound with the molecular formula C9H10BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, and a methoxyimino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenol ring.

    Methoxyimino Formation: The formation of the methoxyimino group through a reaction with methoxyamine.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which 4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyimino group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxyphenol: Lacks the methoxyimino group, making it less versatile in certain reactions.

    2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol: Lacks the bromine atom, which can affect its reactivity and applications.

    4-bromo-2-hydroxy-6-[(1Z)-(methoxyimino)methyl]phenol: Has a hydroxyl group instead of a methoxy group, altering its chemical properties.

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(Z)-methoxyiminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-7(10)3-6(9(8)12)5-11-14-2/h3-5,12H,1-2H3/b11-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIXSEODENXQET-WZUFQYTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N\OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.